molecular formula C21H20N2O6S B2366417 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate CAS No. 877635-88-6

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate

Cat. No.: B2366417
CAS No.: 877635-88-6
M. Wt: 428.46
InChI Key: DUWOXRXFLKQHBF-UHFFFAOYSA-N
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Description

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate is a useful research compound. Its molecular formula is C21H20N2O6S and its molecular weight is 428.46. The purity is usually 95%.
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Biological Activity

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate is a complex organic compound that has garnered attention for its potential biological activities. The compound features a unique structural combination of pyrimidine, pyran, and benzoate moieties, which may confer distinct pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H22N2O5SC_{22}H_{22}N_2O_5S with a molecular weight of approximately 426.5 g/mol. Its structure includes:

  • Pyrimidine moiety : Contributes to its receptor interaction capabilities.
  • Pyran ring : Associated with various biological activities.
  • Benzoate group : Enhances lipophilicity and potential bioavailability.

The biological activity of this compound is thought to arise from its interaction with specific molecular targets. Notably, it has been identified as a functional antagonist of the apelin (APJ) receptor, a critical mediator in cardiovascular homeostasis and energy metabolism . This compound shows selectivity over other receptors, indicating potential for targeted therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran have demonstrated significant antimicrobial properties. For instance:

CompoundTarget OrganismsActivity
6-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-oxoE. coli, S. aureusAntitumor and antimicrobial
4-Oxo derivativesVarious bacteria and fungiBroad-spectrum activity

These findings suggest that the compound may exhibit similar antimicrobial properties due to structural similarities and functional groups conducive to biological interactions.

Anticancer Potential

The compound's structural characteristics suggest it may possess anticancer properties. Preliminary studies have indicated that related pyran derivatives can inhibit cancer cell proliferation through various mechanisms . Further investigation into the specific pathways affected by this compound is warranted.

Case Studies

  • Study on Apelin Receptor Antagonism :
    A study characterized the apelin/APJ system's role in cardiovascular health and revealed that this compound acts as a potent antagonist with significant selectivity against other GPCRs . This suggests potential applications in treating cardiovascular diseases.
  • Antimicrobial Efficacy :
    In vitro assays demonstrated that several derivatives showed effective inhibition against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing the compound's potential as an antimicrobial agent .

Properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6S/c1-12-5-13(2)23-21(22-12)30-11-17-9-18(24)19(10-28-17)29-20(25)14-6-15(26-3)8-16(7-14)27-4/h5-10H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWOXRXFLKQHBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC(=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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